4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, characterized by the presence of a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene typically involves the bromination of 2-isopropoxy-1-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene depends on its specific applicationFor example, the bromine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene: This is a positional isomer with similar functional groups but different substitution patterns on the benzene ring.
4-Bromobenzotrifluoride: This compound lacks the isopropoxy group but shares the bromine and trifluoromethyl groups.
2,5-Dibromo-(trifluoromethyl)benzene: This compound has two bromine atoms and a trifluoromethyl group, making it more reactive in certain chemical reactions.
Uniqueness: 4-Bromo-2-isopropoxy-1-(trifluoromethyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both an isopropoxy group and a trifluoromethyl group makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYIOPLRTUCNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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